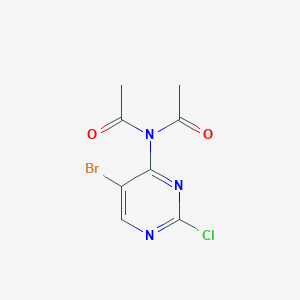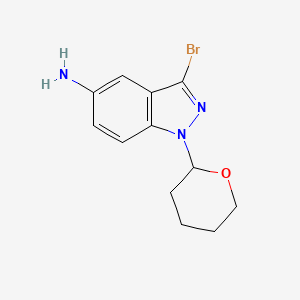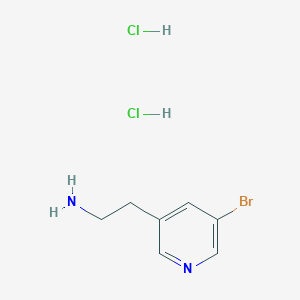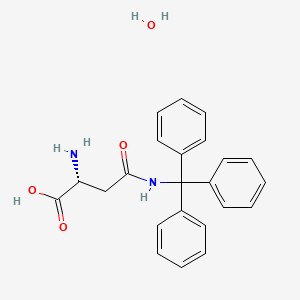![molecular formula C8H15NO B1381240 [2-(Prop-1-en-2-yl)oxolan-3-yl]methanamine CAS No. 1803589-39-0](/img/structure/B1381240.png)
[2-(Prop-1-en-2-yl)oxolan-3-yl]methanamine
Vue d'ensemble
Description
[2-(Prop-1-en-2-yl)oxolan-3-yl]methanamine is a versatile chemical compound with a unique structure that enables its use in various scientific research applications. This compound is known for its potential in drug discovery, polymer synthesis, and catalysis, making it an invaluable tool for advancing scientific knowledge and innovation.
Mécanisme D'action
Target of Action
It is known that this compound is used in various scientific research applications, including drug discovery, polymer synthesis, and catalysis. This suggests that it may interact with a wide range of molecular targets depending on the specific application.
Mode of Action
Similar compounds have been found to act as photosensitizers, generating reactive oxygen species through energy transfer and single electron transfer pathways
Biochemical Pathways
Result of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [2-(Prop-1-en-2-yl)oxolan-3-yl]methanamine . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interactions with its targets and its overall effectiveness.
Analyse Biochimique
Biochemical Properties
[2-(Prop-1-en-2-yl)oxolan-3-yl]methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can include binding to active sites, altering enzyme conformation, or modulating enzyme activity .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall impact on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its effectiveness . Long-term effects on cellular function have also been observed, indicating the need for careful monitoring in experimental setups.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage is required to achieve a noticeable impact. Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can affect the overall metabolic balance within cells, leading to changes in cellular function and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. It may interact with specific transporters or binding proteins, affecting its localization and accumulation . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and effectiveness.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s effectiveness and its interactions with other biomolecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Prop-1-en-2-yl)oxolan-3-yl]methanamine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of oxirane with an amine in the presence of a catalyst to form the desired product. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as distillation and chromatography, ensures the high quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
[2-(Prop-1-en-2-yl)oxolan-3-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
[2-(Prop-1-en-2-yl)oxolan-3-yl]methanamine is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic applications, including drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: Known for its antiproliferative and tubulin-destabilizing effects in cancer cells.
Indole derivatives: These compounds possess diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
[2-(Prop-1-en-2-yl)oxolan-3-yl]methanamine stands out due to its unique structure, which allows for versatile applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential in drug discovery and polymer synthesis highlight its significance in scientific research.
Propriétés
IUPAC Name |
(2-prop-1-en-2-yloxolan-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-6(2)8-7(5-9)3-4-10-8/h7-8H,1,3-5,9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILFIVXMIVVQPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1C(CCO1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate](/img/structure/B1381160.png)

![tert-Butyl N-[(3-methylazetidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B1381162.png)
![tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hemioxalate](/img/structure/B1381163.png)



![(2R)-2-[(5-bromopyridin-2-yl)amino]butan-1-ol](/img/structure/B1381172.png)




